(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol basic properties
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol basic properties
An In-Depth Technical Guide to the Basic Properties of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol
Abstract
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol, also known as trans-4-(Hydroxymethyl)piperidin-3-ol, is a heterocyclic compound featuring a piperidine core functionalized with vicinal hydroxyl and hydroxymethyl groups in a defined relative trans stereochemistry.[1] Its high polarity, chirality, and bifunctional nature make it a valuable building block for drug discovery and development, particularly in the synthesis of complex molecules targeting the central nervous system. This guide provides a comprehensive overview of its core physicochemical properties, potential synthetic strategies, detailed analytical protocols for characterization, and essential safety and handling procedures tailored for researchers and drug development professionals.
Introduction
The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. Piperidine derivatives have demonstrated a wide range of biological activities, including uses as catalysts in organic synthesis and as key components in pharmaceuticals for treating CNS disorders, cancer, and infectious diseases.[2]
Overview of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol (CAS No. 252906-74-4) is a specific stereoisomer of 3-hydroxy-4-piperidinemethanol.[3] The designation "rel" (relative) indicates that the compound is a racemic mixture of the (3R,4R) and (3S,4S) enantiomers, where the hydroxyl and hydroxymethyl groups are on opposite faces of the piperidine ring (trans configuration). This defined stereochemistry, combined with the presence of three hydrogen bond donors and three acceptors, provides a rigid and versatile framework for creating targeted molecular interactions.[3] Its utility is exemplified by the investigation of structurally related compounds as potent and selective antagonists for opioid and dopamine receptors.[4][5]
Physicochemical Properties
The basic properties of a compound dictate its behavior in both chemical reactions and biological systems. The properties of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol are dominated by its polar functional groups and the piperidine ring.
Structural and Chemical Identity
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Molecular Formula: C₆H₁₃NO₂[3]
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Molecular Weight: 131.17 g/mol [3]
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IUPAC Name: rel-(3R,4R)-4-(Hydroxymethyl)piperidin-3-ol[6]
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Synonyms: trans-4-(Hydroxymethyl)piperidin-3-ol[1]
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Appearance: Typically a white to off-white or yellow solid.[1]
Key Physicochemical Data
The following table summarizes critical computed and experimental data that inform the compound's handling, reactivity, and potential pharmacokinetic profile.
| Property | Value | Source | Significance |
| CAS Number | 252906-74-4 | [3] | Unique chemical identifier for the racemic trans-isomer. |
| LogP | -1.0509 (Computed) | [3] | Indicates high hydrophilicity and predicts good solubility in aqueous media. |
| Topological Polar Surface Area (TPSA) | 52.49 Ų | [3] | Suggests potential for good oral bioavailability and blood-brain barrier penetration, despite high polarity. |
| Hydrogen Bond Donors | 3 | [3] | The amine and two hydroxyl groups can act as H-bond donors. |
| Hydrogen Bond Acceptors | 3 | [3] | The nitrogen and two oxygen atoms can act as H-bond acceptors. |
| Predicted pKa | ~9.5 - 10.5 | The basicity of the piperidine nitrogen (pKa ~11) is reduced by the electron-withdrawing effects of the two hydroxyl groups. This value is an estimate based on related structures.[7] | |
| Solubility | Water-soluble, particularly as a salt. Soluble in polar organic solvents like methanol.[8][9] | Based on its low LogP and the properties of similar piperidines. |
Synthesis and Handling
Retrosynthetic Strategies
The synthesis of stereochemically defined piperidines is a central challenge in organic chemistry. A plausible retrosynthetic analysis for (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol would involve a stereoselective reduction of a suitable precursor, such as a protected 4-formyl-3-oxopiperidine or the reduction of a 4-carboxypiperidine-3-ol derivative. The diagram below illustrates a generalized synthetic approach.
Caption: Generalized retrosynthetic analysis for the target molecule.
Example Synthetic Protocol: Reduction of a Piperidine Ester
This protocol is a generalized example based on the common synthesis of piperidinemethanols via lithium aluminum hydride (LiAlH₄) reduction of the corresponding piperidine ester.[10]
Objective: To synthesize 4-piperidinemethanol from ethyl 4-piperidinecarboxylate. This serves as a model for the reduction of the hydroxymethyl group. A similar reduction of a ketone at the 3-position would yield the diol.
Protocol:
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Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.
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Reagent Suspension: Suspend lithium aluminum hydride (LiAlH₄, 2.2 eq) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C using an ice bath.
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Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[10] The reaction is highly exothermic and requires careful temperature control. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
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Substrate Addition: Dissolve the starting ester (e.g., ethyl 4-piperidinecarboxylate, 1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.[10]
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Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.
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Causality: This specific quenching procedure (Fieser workup) is designed to safely neutralize excess LiAlH₄ and precipitate aluminum salts as a granular solid that is easy to filter.
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Filtration and Concentration: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite to remove the inorganic salts. Wash the filter cake with additional THF.
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Isolation: Combine the filtrates and concentrate them under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.
Safety and Handling Protocol
Piperidine derivatives must be handled with care, as many are corrosive and toxic.[11]
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Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a lab coat, and chemical-impermeable gloves (e.g., nitrile).[11][12]
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Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][14]
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][8][13]
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Spill & Exposure:
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Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing.[8]
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Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical help.[11]
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Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Analytical Characterization
Confirming the identity and purity of (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol is critical. A multi-step analytical approach is recommended.
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